molecular formula C7H7KO4 B1391396 Potassium 2-(furan-2-ylmethoxy)acetate CAS No. 1211818-24-4

Potassium 2-(furan-2-ylmethoxy)acetate

Cat. No. B1391396
M. Wt: 194.23 g/mol
InChI Key: HBDXKTBGJBNQLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(furan-2-ylmethoxy)acetate is a chemical compound with the CAS Number: 1211818-24-4 . It has a molecular weight of 194.23 and its IUPAC name is potassium (2-furylmethoxy)acetate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Potassium 2-(furan-2-ylmethoxy)acetate is 1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 . This indicates the presence of a potassium ion (K+) and a complex organic molecule (C7H7O4-) in the compound.


Physical And Chemical Properties Analysis

Potassium 2-(furan-2-ylmethoxy)acetate is a powder that is stored at room temperature . Its molecular weight is 194.23 and its molecular formula is C7H7KO4 .

Scientific Research Applications

Acetate-Buffered Solutions

Acetate, a component of Potassium 2-(furan-2-ylmethoxy)acetate, is used in acetate-buffered crystalloid solutions. These solutions are known to positively influence microcirculation and have a stabilizing effect on potassium levels. They are used in fluid resuscitation and have potential benefits on cardiac output and contractility. However, their impact on kidney function and survival rates, especially in comparison to normal saline, is still a subject of ongoing research and discussion (Pfortmueller & Fleischmann, 2016).

Potassium Dynamics in Ecosystems

Potassium plays a crucial role in forest ecosystems, significantly impacting the growth and nutrition of trees. Studies have shown that a majority of tree species respond positively to increased potassium availability in forest soils. This element's dynamics in forest ecosystems, especially its relationship with other essential nutrients like nitrogen, are vital for maintaining the productivity and health of forests (Tripler et al., 2006).

Interaction with Potassium Ion Channels

Potassium ion channels, crucial for various physiological processes, can be modulated by medicinal plants and their constituents. This interaction plays a significant role in treating diseases like diabetes, hypertension, and cardiac disorders. Understanding how these interactions occur could be pivotal for new therapeutic strategies and drug development (Rajabian et al., 2022).

Environmental Implications

The presence of potassium and its compounds in the environment, especially due to the use of herbicides like 2,4-D and MCPA, has been linked to potential carcinogenic outcomes. However, the evidence is not conclusive and suggests that environmental exposures might not be sufficient to establish a causal relationship. Understanding the interaction between genetic factors and exposure to these compounds, especially in occupational settings, is crucial (Stackelberg, 2013).

Pharmacokinetics in Humans

The pharmacokinetics of potassium in humans are unique, with specific parameters for absorption and excretion rates that vary depending on the formulation of the compound. For instance, potassium from KCl-containing medicines shows a mean absorption efficiency ranging between 70% and 90%, with different characteristics for liquid and solid formulations. Understanding these kinetics is crucial for the effective use of potassium-containing medications and for managing conditions associated with potassium imbalance (Hinderling, 2016).

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . It should not be released into the environment .

properties

IUPAC Name

potassium;2-(furan-2-ylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDXKTBGJBNQLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(furan-2-ylmethoxy)acetate

CAS RN

1211818-24-4
Record name potassium 2-(furan-2-ylmethoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(furan-2-ylmethoxy)acetate
Reactant of Route 2
Reactant of Route 2
Potassium 2-(furan-2-ylmethoxy)acetate
Reactant of Route 3
Reactant of Route 3
Potassium 2-(furan-2-ylmethoxy)acetate
Reactant of Route 4
Potassium 2-(furan-2-ylmethoxy)acetate
Reactant of Route 5
Reactant of Route 5
Potassium 2-(furan-2-ylmethoxy)acetate
Reactant of Route 6
Potassium 2-(furan-2-ylmethoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.